molecular formula C19H32N2S B1349943 1-Dodecyl-3-phenyl-2-thiourea CAS No. 63980-78-9

1-Dodecyl-3-phenyl-2-thiourea

Cat. No.: B1349943
CAS No.: 63980-78-9
M. Wt: 320.5 g/mol
InChI Key: UXXVTHRQMWWTIR-UHFFFAOYSA-N
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Description

“1-Dodecyl-3-phenyl-2-thiourea” is a chemical compound with the linear formula C19H32N2S . It has a molecular weight of 320.544 .


Synthesis Analysis

A practical synthesis of symmetrical thioureas and heterocyclic thiones has been developed. It involves the reaction of amines with phenyl chlorothionoformate in water to afford the symmetrical thioureas or heterocyclic thiones in good to excellent yields . The synthesis of this compound can be achieved from Dodecylamine and Phenyl isothiocyanate .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C19H32N2S .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Characterization of Thiourea Derivatives

Thiourea derivatives, including 1-Dodecyl-3-phenyl-2-thiourea, have been synthesized and characterized to explore their potential applications. Studies have focused on the regioselectivity of cyclization reactions, leading to the formation of structurally distinct isomers. These processes are critical for the development of compounds with specific biological activities or physical properties. The structural elucidation of these compounds relies on advanced spectroscopic techniques and quantum chemical calculations, highlighting their potential as precursors for more complex molecules (Perekhoda et al., 2017).

Non-Ionic Surfactant Applications

New thiourea-based non-ionic surfactants have been prepared from readily available raw materials, demonstrating varied solubility and stability properties. These surfactants, including derivatives of this compound, have shown significant antimicrobial activities against several microorganism strains, suggesting their potential use in cleaning and agriculture. Their corrosion inhibition behavior on metals like chromium and aluminum further extends their application scope (Ullah et al., 2017).

Catalytic Applications

Micellar solutions of sodium dodecyl sulfate (SDS) have been utilized for the one-pot conversion of alkyl halides to disulfides, demonstrating the distinct catalytic effect of thiourea compounds in facilitating these reactions. Such applications reveal the utility of thiourea derivatives in synthetic chemistry, offering efficient and odorless synthesis methods for important chemical moieties (Firouzabadi et al., 2010).

Corrosion Inhibition

This compound has been specifically studied as an effective corrosion inhibitor for steel in acidic solutions. Through techniques such as potentiodynamic polarization measurement and electrochemical impedance spectroscopy, it was found that this compound significantly inhibits steel corrosion, with high inhibition efficiency. This application is particularly relevant in industrial processes where metal preservation is critical (Dinh et al., 2021).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .

Biochemical Analysis

Biochemical Properties

1-Dodecyl-3-phenyl-2-thiourea plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis . This inhibition is crucial for studies related to pigmentation and visualization of developmental processes in model organisms like zebrafish . Additionally, this compound interacts with insulin-like growth factor (IGF) signaling pathways, affecting neural crest and mesodermal development .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In zebrafish embryos, it alters the regulation of retinoic acid and IGF signaling, leading to changes in craniofacial development . Furthermore, it inhibits melanogenesis, which is essential for studies involving pigmentation . The compound also activates autophagy in neurons, indicating its potential role in cellular maintenance and stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to tyrosinase, inhibiting its activity and thus preventing melanin synthesis . This binding interaction is crucial for its role in pigmentation studies. Additionally, the compound affects IGF signaling pathways, which are vital for cellular growth and development . The inhibition of these pathways leads to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature and has a melting point of 68-71°C . Over time, it can degrade, affecting its efficacy in long-term studies. In zebrafish embryos, prolonged exposure to the compound leads to alterations in neural crest development and thyroid hormone signaling . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, it inhibits melanogenesis without significant adverse effects . Higher doses can lead to toxicity and developmental abnormalities. For instance, in zebrafish embryos, higher concentrations of the compound disrupt jaw development and extraocular muscle organization . These dosage-dependent effects underscore the need for careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes oxidation at the sulfur moiety, catalyzed by FAD-containing monooxygenase (FADMO) . This oxidation leads to the formation of S-monoxide and S,S-dioxide, which are further metabolized or excreted . The compound’s metabolism affects its biological activity and potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . Its hydrophobic nature allows it to accumulate in lipid-rich regions, affecting its localization and activity. The compound’s distribution is crucial for its efficacy in biochemical studies.

Subcellular Localization

This compound localizes to specific subcellular compartments, influencing its activity and function . It may be directed to particular organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its role in cellular processes.

Properties

IUPAC Name

1-dodecyl-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2S/c1-2-3-4-5-6-7-8-9-10-14-17-20-19(22)21-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXVTHRQMWWTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374460
Record name 1-Dodecyl-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63980-78-9
Record name 1-Dodecyl-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-DODECYL-3-PHENYL-2-THIOUREA
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